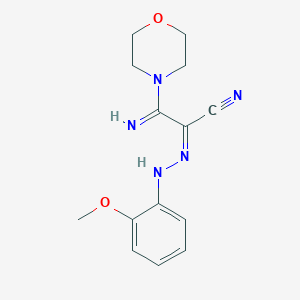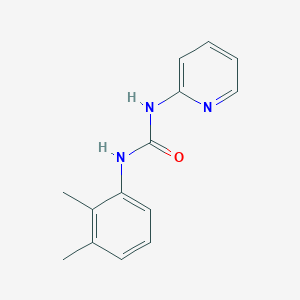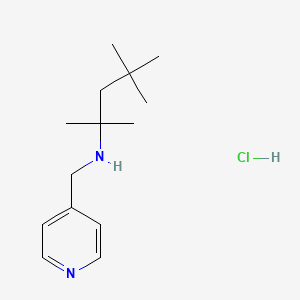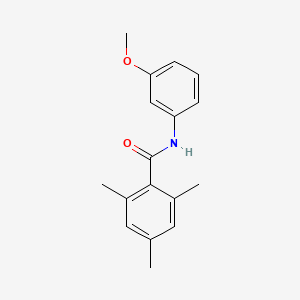
(1Z)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide: is a complex organic compound featuring a unique structure that includes an imino group, a methoxyaniline moiety, a morpholine ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate can then undergo further reactions with morpholine and cyanide sources under controlled conditions to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it into an amine.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties, such as increased potency or reduced toxicity.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1Z)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the cyanide group can participate in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The morpholine ring enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imino group and are known for their biological activity.
Morpholine derivatives: Compounds containing the morpholine ring are widely used in medicinal chemistry.
Aniline derivatives: The methoxyaniline moiety is common in many organic compounds with diverse applications.
Uniqueness: The combination of the imino group, methoxyaniline moiety, morpholine ring, and cyanide group in a single molecule makes (1Z)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide unique. This unique structure allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1Z)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-20-13-5-3-2-4-11(13)17-18-12(10-15)14(16)19-6-8-21-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVUGUIEOZIIPO-ROFLLGRASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C#N)C(=N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/N=C(/C#N)\C(=N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![furan-2-ylmethyl (Z)-2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5318931.png)
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B5318938.png)

![1-{[1-({6-[(3-hydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5318958.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5318969.png)

![(4aS*,8aR*)-6-(3-fluoropyridin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318979.png)

![(3R,4R)-1-[[5-chloro-1-methyl-3-(5-methyl-1,2-oxazol-3-yl)pyrazol-4-yl]methyl]-4-(hydroxymethyl)piperidin-3-ol](/img/structure/B5318994.png)
![methyl (2-methoxy-4-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5318996.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5319001.png)
![(1S*,6R*)-9-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5319007.png)
![N-[(2-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B5319020.png)
![1'-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319021.png)
